molecular formula C7H3F11O3 B079934 Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate CAS No. 13140-34-6

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate

Cat. No. B079934
CAS RN: 13140-34-6
M. Wt: 344.08 g/mol
InChI Key: DSKGYKJXZRFRDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of perfluorinated intermediates to introduce fluorinated groups into the molecular structure, enhancing the material's properties such as chemical stability and thermal resistance. For example, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes as versatile starting materials can demonstrate the complexity and specificity required in synthesizing highly fluorinated compounds (Haga, Burschka, & Tacke, 2008).

Molecular Structure Analysis

The molecular structure of fluorinated compounds like Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate significantly influences its chemical and physical properties. The presence of fluorine atoms contributes to the compound's high electronegativity and low polarizability, which are critical in determining its reactivity and interactions with other substances.

Chemical Reactions and Properties

Fluorinated compounds exhibit a range of chemical reactions due to the strong electronegative character of fluorine, which affects the electronic structure of the entire molecule. This characteristic can lead to unique reactivities, such as the formation of highly stable C-F bonds that are resistant to hydrolysis and oxidation. For instance, reactions involving perfluoropropene demonstrate the potential for creating carbonyl fluoride and various substituted pyridines, showcasing the chemical versatility of fluorinated compounds (Banks, Haszeldine, & Robinson, 1976).

Scientific Research Applications

Environmental Degradation and Toxicology

  • Microbial Degradation of Polyfluoroalkyl Chemicals: A review on the environmental biodegradability of polyfluoroalkyl chemicals, including potential perfluoroalkyl acid (PFAA) precursors, highlights the environmental fate, degradation pathways, and the transformation of these chemicals into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). This research suggests that understanding the degradation mechanisms of polyfluoroalkyl substances is crucial for assessing their environmental impact and for developing strategies to mitigate their persistence in the environment (Liu & Avendaño, 2013).

Chemical Kinetic Modeling for Environmental Applications

  • Biodiesel Combustion and Chemical Kinetic Modeling: Research into the chemical kinetic mechanisms for biodiesel combustion, including the development of models for biodiesel surrogates, sheds light on the combustion characteristics of biofuels and their environmental implications. This work is important for understanding the combustion processes of various fuels and their potential environmental impacts, offering insights that could be indirectly relevant to the study of polyfluoroalkyl chemicals' behavior in the environment (Lai, Lin, & Violi, 2011).

Sustainable Solvent Applications

  • 2-Methyloxolane as a Sustainable Solvent: Exploring bio-based solvents like 2-methyloxolane (2-MeOx) for the extraction of natural products and food ingredients presents an environmentally friendly alternative to conventional solvents. This research aligns with the broader goal of identifying sustainable and less harmful chemical processes and materials, which is also a critical aspect of studying and managing the environmental impact of polyfluoroalkyl substances (Rapinel et al., 2020).

Safety And Hazards

“Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate” is classified as an irritant. Precautionary measures include avoiding breathing its mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

“Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate” was designed to replace perfluorooctanoic acid (PFOA), which has been mostly phased out of U.S. production due to environmental persistence, detectable human and wildlife serum concentrations, and reports of systemic toxicity . Further studies are necessary to determine its full immunomodulatory profile and potential synergism with other per- and polyfluoroalkyl substances of environmental concern .

properties

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F11O3/c1-20-2(19)3(8,5(11,12)13)21-7(17,18)4(9,10)6(14,15)16/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKGYKJXZRFRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F11O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880213
Record name Methyl perfluoro(2-propoxypropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate

CAS RN

13140-34-6
Record name Methyl undecafluoro-2-methyl-3-oxahexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl perfluoro(2-propoxypropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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